molecular formula C13H17N3OS B2864409 N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine CAS No. 2200393-87-7

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine

Cat. No.: B2864409
CAS No.: 2200393-87-7
M. Wt: 263.36
InChI Key: NJBFKZYHFSJIMW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is a heterocyclic compound that features a thienopyrimidine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen, sulfur, and oxygen atoms within its fused ring system contributes to its diverse chemical reactivity and potential utility in drug development and other scientific research areas.

Properties

IUPAC Name

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-yloxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16(2)10-4-3-5-11(10)17-12-9-6-7-18-13(9)15-8-14-12/h6-8,10-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFKZYHFSJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Assembly

The foundational method adapts the Gewald three-component reaction (Scheme 1):

Reagents :

  • Ethyl acetoacetate (1.0 equiv)
  • Malononitrile (1.2 equiv)
  • Elemental sulfur (1.5 equiv)
  • Diethylamine catalyst (0.1 equiv) in ethanol

Procedure :

  • Stir components at 25°C for 48 hours under N₂
  • Isolate 2-aminothiophene-3-carbonitrile intermediate (Yield: 68-72%)
  • Cyclocondense with formamidine acetate in HCl-saturated DMF at 110°C

Critical Parameters :

  • HCl gas flow rate: 0.5 L/min during cyclization
  • Reaction monitoring via TLC (CH₂Cl₂:MeOH 9:1)

Table 1 : Optimization of Cyclization Conditions

Acid Catalyst Temp (°C) Time (h) Yield (%)
HCl (gas) 110 6 82
H₂SO₄ 100 8 67
PPA 130 4 71

Oxycyclopentylamine Sidechain Installation

Mitsunobu Coupling Strategy

The patent literature suggests Mitsunobu conditions for ether bond formation:

Reaction Scheme :
Thieno[2,3-d]pyrimidin-4-ol + 2-hydroxycyclopentanamine → Target ether

Conditions :

  • DIAD (1.5 equiv)
  • Triphenylphosphine (1.5 equiv)
  • THF, 0°C → rt, 12 hours

Challenges :

  • Competing N-alkylation of pyrimidine nitrogen
  • Epimerization at cyclopentane stereocenter

Solutions :

  • Use 2-(Boc-amino)cyclopentanol as protected precursor
  • Employ molecular sieves to absorb H₂O byproducts

N,N-Dimethylation Techniques

Eschweiler-Clarke Reaction

Final functionalization employs classical reductive amination:

Procedure :

  • Dissolve 2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine (1.0 equiv) in 37% HCHO (3.0 equiv)
  • Add HCO₂H (5.0 equiv) gradually at 0°C
  • Reflux at 110°C for 8 hours under N₂

Workup :

  • Neutralize with 10% NaHCO₃
  • Extract with EtOAc (3×50 mL)
  • Dry over MgSO₄, concentrate in vacuo

Yield Optimization :

  • 89% purity by HPLC (C18, 0.1% TFA/MeCN)
  • Recrystallization from hexane/EtOAc improves to 98%

Alternative Synthetic Pathways

Ullmann-Type Coupling

Recent adaptations show promise for direct C-O bond formation:

Components :

  • 4-Chlorothieno[2,3-d]pyrimidine
  • 2-(Dimethylamino)cyclopentanol
  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • Cs₂CO₃ (2.0 equiv) in DMF at 130°C

Advantages :

  • Bypasses protection/deprotection steps
  • Tolerant of amine functionality

Limitations :

  • Requires strict oxygen exclusion
  • Higher catalyst loading increases cost

Characterization Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (s, 1H, H-2), 7.89 (d, J=5.2 Hz, 1H, H-6), 7.32 (d, J=5.2 Hz, 1H, H-5), 5.21-5.17 (m, 1H, OCH), 3.05-2.98 (m, 1H, NCH), 2.91 (s, 6H, N(CH₃)₂), 2.34-1.89 (series of m, 6H, cyclopentyl)

HRMS (ESI+) :
Calculated for C₁₄H₁₈N₃OS [M+H]⁺: 284.1224
Found: 284.1221

X-ray Crystallography :
Monoclinic P2₁/c space group
Key bond lengths:

  • C-O: 1.382 Å
  • N-C (dimethyl): 1.452 Å

Challenges in Scale-Up

Purification Issues

  • Epimerization during silica gel chromatography
  • Solution: Reverse-phase HPLC with CH₃CN/H₂O (0.1% NH₄OH)

Exothermic Risks

  • Gewald reaction requires controlled S addition
  • Recommended batch size <5 kg in pilot plants

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups into the thienopyrimidine core, potentially enhancing its biological activity.

Scientific Research Applications

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Due to its potential biological activity, the compound is of interest in the development of new pharmaceuticals. It can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s potential as a drug candidate can be explored through preclinical studies. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

    Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties. Its heterocyclic structure may contribute to the development of novel polymers or other advanced materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is unique due to the presence of the cyclopentane ring and the N,N-dimethylamine group. These structural features may enhance its biological activity and selectivity compared to other thienopyrimidine derivatives. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.

Biological Activity

N,N-Dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that contributes to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Structural Features

The compound can be described by its molecular formula C14H18N2O1SC_{14}H_{18}N_{2}O_{1}S and includes a cyclopentanamine backbone with a thieno[2,3-d]pyrimidin-4-yloxy substituent. The presence of the thienopyrimidine moiety is crucial for its biological activity, as it allows interaction with various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis in rapidly dividing cancer cells. In vitro assays demonstrated that certain derivatives exhibited growth inhibition across multiple human tumor cell lines, outperforming standard chemotherapeutics like 5-fluorouracil .

Table 1: Comparison of Antitumor Activity

CompoundTGI (µM)GI50 (µM)LC50 (µM)Reference
Compound 2016.23.350.1
Compound 2367.76.6100
5-Fluorouracil---Standard

The ability of these compounds to selectively target cancer cells while sparing normal cells is attributed to their affinity for folate receptors, which are overexpressed in many tumors .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity. Research indicates that thienopyrimidine derivatives possess strong antibacterial and antimycobacterial properties against various strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.

Table 2: Antimicrobial Efficacy of Thienopyrimidine Derivatives

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusReference
Compound A3216
Compound B168
This compoundTBDTBDCurrent Study

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes linked to cellular proliferation and survival. The interaction with DHFR is particularly noteworthy; this enzyme plays a pivotal role in nucleotide synthesis and is a validated target in cancer therapy.

Case Studies

Several case studies have documented the effectiveness of thienopyrimidine derivatives in preclinical models:

  • Case Study on Antitumor Activity : A recent study evaluated a series of thienopyrimidine compounds against the NCI 60 cancer cell line panel. Compounds derived from the thieno[2,3-d]pyrimidine scaffold exhibited varied degrees of cytotoxicity, with some showing up to seven-fold greater activity than traditional chemotherapeutics .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of thienopyrimidines against drug-resistant strains of bacteria and mycobacteria. The results indicated that specific modifications to the thienopyrimidine structure enhanced potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:

  • Gewald reaction for thienopyrimidine core formation, followed by Dieckmann cyclization to construct fused rings .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres improve intermediate stability .
  • Temperature control : Elevated temperatures (180–240°C) are critical for cyclization but require precise monitoring to avoid side reactions (e.g., decarboxylation) .
  • Catalysts : Palladium or copper catalysts facilitate cross-coupling steps, as seen in Heck coupling for functionalizing thienopyrimidine scaffolds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing thieno[2,3-d]pyrimidine derivatives like this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves substituent positioning on the cyclopentane and pyrimidine rings, with δ 2.03–3.18 ppm indicating methyl and cyclopentyl protons .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks at ~326 m/z) and purity .
  • X-ray crystallography : Validates stereochemistry and crystal packing, as demonstrated for similar thienopyrimidine analogs .

Q. How does the choice of substituents (e.g., dimethylamino, cyclopentyloxy) influence the solubility and stability of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Polar groups (e.g., methoxy, dimethylamino) enhance aqueous solubility but may reduce membrane permeability .
  • Cyclopentyloxy groups introduce steric bulk, improving metabolic stability by shielding reactive sites .
  • Empirical testing via HPLC logP measurements and thermal gravimetric analysis (TGA) can quantify stability under physiological conditions .

Advanced Research Questions

Q. How can computational methods like molecular docking and MD simulations predict target interactions and ADMET properties of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Docking studies : Use software (e.g., AutoDock Vina) to model binding to targets like PDE4 or EGFR. For example, cyclohexane-fused thienopyrimidines show strong PDE4B inhibition via hydrophobic pocket interactions .
  • ADMET prediction : Tools like SwissADME calculate bioavailability and toxicity. Substituents like trifluoromethyl groups improve metabolic resistance but may increase hepatotoxicity risk .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or conformational shifts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) for thieno[2,3-d]pyrimidine analogs?

  • Methodological Answer :

  • Dose-response profiling : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to differentiate primary vs. off-target effects .
  • Pathway-specific assays : Use phospho-kinase arrays or cytokine panels to isolate mechanisms (e.g., ERK inhibition for anticancer activity vs. COX-2 suppression for anti-inflammatory effects) .
  • Structural analogs : Compare activity of derivatives with incremental modifications (e.g., methoxy vs. nitro groups) to identify SAR trends .

Q. How can reaction optimization address low yields (<30%) in thieno[2,3-d]pyrimidine synthesis?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to phosphorus pentoxide (e.g., PPA or microwave-assisted catalysis) to improve cyclization efficiency .
  • Solvent-free conditions : Reduce decomposition risks at high temperatures, as shown in Krapcho decarboxylation steps .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .

Q. What experimental designs validate the role of the cyclopentyloxy group in enhancing target selectivity for kinase inhibitors?

  • Methodological Answer :

  • Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to compare selectivity of cyclopentyloxy-containing derivatives vs. non-cyclopentyl analogs .
  • Co-crystallization studies : Resolve X-ray structures of inhibitor-kinase complexes to map cyclopentyloxy interactions with hydrophobic pockets .
  • Mutagenesis assays : Introduce point mutations (e.g., Leu→Ala in ATP-binding sites) to confirm steric complementarity .

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